(Hexa-1,4,5-trien-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87639-20-1 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
InChI |
InChI=1S/C12H12/c1-2-3-4-6-9-12-10-7-5-8-11-12/h3,5-11H,1,4H2 |
InChI Key |
KLIJAUGLOOOZQV-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Characterization and Isomeric Considerations of Hexa 1,4,5 Trien 1 Yl Benzene
Precise IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the molecule , the name "(Hexa-1,4,5-trien-1-yl)benzene" indicates a benzene (B151609) ring substituted with a six-carbon chain containing three double bonds.
The numbering of the hexatriene chain begins at the point of attachment to the phenyl group. The locants "1,4,5" specify the starting positions of the three double bonds. Thus, the structure features a double bond between carbon 1 and 2, another between carbon 4 and 5, and a cumulative double bond system (an allene) involving carbons 4, 5, and 6.
Structural Formula:
The benzene ring (C6H5) is attached to the first carbon of the hexatriene chain. The double bond between C1 and C2 is a standard olefinic bond. The segment from C4 to C6 represents an allene (B1206475), a system of two consecutive double bonds.
Conformational Analysis and Dynamics
The single bonds in the carbon chain of this compound are the C(phenyl)-C1 bond, the C2-C3 bond, and the C3-C4 bond.
C(phenyl)-C1 Bond: Rotation around this bond is generally facile, though it can be influenced by the steric bulk of the rest of the chain.
C2-C3 Bond: This single bond is situated between the C1=C2 double bond and the C4=C5=C6 allene system. This arrangement creates a conjugated π-system. Conjugation leads to some degree of π-electron delocalization across the C2-C3 single bond, giving it partial double-bond character. masterorganicchemistry.com This partial double-bond character results in a higher rotational barrier compared to a typical C-C single bond. acs.org The molecule will prefer a planar conformation to maximize p-orbital overlap in the conjugated system.
C3-C4 Bond: Rotation around this bond will also have a barrier, influenced by steric interactions between the substituents on C3 and the allene system.
The exact energy of these rotational barriers would require computational modeling, but it is expected that the barrier for rotation around the C2-C3 bond would be the most significant due to the effects of conjugation.
Advanced Synthetic Methodologies for Hexa 1,4,5 Trien 1 Yl Benzene and Its Structural Analogues
Retrosynthetic Strategies for the Phenyl-Polyene-Allene Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex target molecules. youtube.com For a molecule like (Hexa-1,4,5-trien-1-yl)benzene, the analysis would involve disconnecting the molecule at key bonds to identify simpler, readily available starting materials. A primary disconnection would likely target the polyene chain, possibly breaking it down into smaller, more manageable fragments. For instance, the bond between the phenyl group and the triene chain could be a strategic disconnection point, leading back to a substituted benzene (B151609) derivative and a C6 polyene synthon.
Another key retrosynthetic step would involve the allene (B1206475) group. The terminal allene (C4=C5=C6) is a unique functional group, and its formation is often a critical step in the synthesis. Therefore, a retrosynthetic approach would consider various methods for introducing this functionality, such as those discussed in the subsequent sections. The cis-alkene within the polyene chain also presents a strategic point for disconnection, potentially leading back to an alkyne precursor that can be selectively reduced to the desired stereochemistry using methods like Lindlar catalyst hydrogenation. youtube.com
Construction of the Hexa-1,4,5-triene Backbone
The construction of the hexa-1,4,5-triene backbone is a central challenge in the synthesis of the target molecule. This section will explore various methods for the formation of the terminal allene, a key structural feature of this backbone.
The synthesis of terminal allenes is of significant interest in organic chemistry due to their unique reactivity and presence in various natural products and biologically active compounds. organic-chemistry.org Several methodologies have been developed for the efficient construction of this functional group.
A notable method for the synthesis of terminal allenes is the copper-catalyzed decarboxylative coupling of aryl alkynyl carboxylic acids. organic-chemistry.orgacs.orgnih.gov This reaction typically involves reacting an aryl alkynyl carboxylic acid with paraformaldehyde and a secondary amine, such as dicyclohexylamine (B1670486), in the presence of a copper(I) catalyst. organic-chemistry.orgacs.orgnih.gov
The proposed mechanism involves the initial reaction of the aryl alkynyl carboxylic acid with the copper(I) catalyst to form a copper alkynide intermediate. acs.org This intermediate then reacts with an imine formed in situ from paraformaldehyde and the secondary amine to generate a propargyl amine. acs.org The copper catalyst is believed to be crucial for both the formation of the propargyl amine and its subsequent conversion to the terminal allene. acs.org The reaction conditions are generally mild, and the method exhibits good tolerance to various functional groups. organic-chemistry.orgacs.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylpropiolic acid | Paraformaldehyde, Dicyclohexylamine | CuI | Diglyme | 100 | 75 | organic-chemistry.org |
| 4-Methylphenylpropiolic acid | Paraformaldehyde, Dicyclohexylamine | CuI | Diglyme | 100 | 82 | organic-chemistry.org |
| 4-Methoxyphenylpropiolic acid | Paraformaldehyde, Dicyclohexylamine | CuI | Diglyme | 100 | 85 | organic-chemistry.org |
| 4-Chlorophenylpropiolic acid | Paraformaldehyde, Dicyclohexylamine | CuI | Diglyme | 100 | 78 | organic-chemistry.org |
Organotitanium reagents have emerged as powerful tools in organic synthesis, including the formation of allenes. wikipedia.org One such method involves the treatment of 1,1-dichloroalk-1-enes with a low-valent titanium species, such as Cp₂Ti[P(OEt)₃]₂, to generate an organotitanium intermediate. organic-chemistry.org This intermediate can then react with aldehydes and ketones to produce allenes. organic-chemistry.org The use of titanium(IV) isopropoxide in conjunction with a Grignard reagent like isopropylmagnesium chloride can generate low-valent titanium species that are effective in these transformations. researchgate.net
Another approach utilizes titanacyclopropanes, which can be formed from the reaction of a titanium(II) reagent with an alkene. These titanacyclopropanes can then undergo further reactions to yield allenes. The development of reagents like Tebbe's reagent and Petasis reagent has further expanded the utility of organotitanium compounds in olefination and related transformations. wikipedia.org
Copper-catalyzed reactions are widely used for the synthesis of allenes. organic-chemistry.org An efficient one-step synthesis of terminal allenes involves the reaction of terminal 1-alkynes with paraformaldehyde and dicyclohexylamine (Cy₂NH) mediated by copper(I) iodide (CuI) in refluxing dioxane. organic-chemistry.org This method has been shown to be superior to previously reported protocols, providing higher yields and tolerating a wide range of functional groups, including mesylates, hydroxyl groups, ethers, and amides. organic-chemistry.org
Optimization studies have revealed that dicyclohexylamine and copper(I) iodide are the preferred amine and catalyst, respectively. organic-chemistry.org The reaction demonstrates broad applicability with various alkyl, phenyl, and functionalized alkynes, and it can be successfully performed on a large scale. organic-chemistry.org
| Alkyne | Amine | Catalyst | Solvent | Yield (%) | Reference |
| Phenylacetylene | Cy₂NH | CuI | Dioxane | 92 | organic-chemistry.org |
| 1-Octyne | Cy₂NH | CuI | Dioxane | 85 | organic-chemistry.org |
| Propargyl alcohol | Cy₂NH | CuI | Dioxane | 78 | organic-chemistry.org |
| 3-Butyn-1-ol | Cy₂NH | CuI | Dioxane | 81 | organic-chemistry.org |
The Peterson olefination is a classic method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgwikipedia.org Modifications of this reaction have been developed to provide access to allenes. One such modification involves the Peterson elimination of lithium alkoxides derived from β-silylallylic alcohols in a solvent like DMF. organic-chemistry.orgorganic-chemistry.org This can also be achieved in a one-pot process where a carbonyl compound is directly converted to an allene using a (Z)-(1-lithio-1-alkenyl)trimethylsilane. organic-chemistry.orgorganic-chemistry.org
The stereochemical outcome of the Peterson olefination can often be controlled by the choice of reaction conditions (acidic or basic workup), allowing for the selective formation of either the cis- or trans-alkene from the same β-hydroxysilane intermediate. wikipedia.org This level of control is a significant advantage of the Peterson reaction. The reaction proceeds through the formation of a β-hydroxysilane intermediate, which then eliminates to form the alkene. youtube.com The byproducts of the reaction are often volatile siloxanes, which simplifies purification. youtube.com
Methods for Terminal Allene Formation (C4=C5=C6)
Indium- and Zinc-Mediated Dehalogenation Approaches
The formation of allene structures, a key feature of the 1,4,5-triene system, can be effectively achieved through dehalogenation reactions. Indium- and zinc-mediated methods are particularly noteworthy due to their mild reaction conditions and high yields. These reactions typically proceed via the dehalogenation of vicinal dihalides. nih.gov
Research has demonstrated that employing indium or zinc provides a simple and gentle pathway for synthesizing various allenes in aqueous media. nih.gov For instance, the reaction of propargyl halides with aldehydes in the presence of indium can lead to the formation of allenes. A specific application relevant to complex structures involves the reaction of 4-acetoxy-2-azetidinones with an organoindium reagent, generated in situ from indium and 1,6-dibromo-2,4-hexadiyne. This process selectively yields a 1,2,4,5-hexatetraen-3-yl group attached to the azetidinone core, showcasing the utility of indium in creating complex allene-containing molecules. nih.gov
Table 1: Comparison of Indium- and Zinc-Mediated Allenic Syntheses
| Feature | Indium-Mediated Reaction | Zinc-Mediated Reaction |
|---|---|---|
| Primary Use | Synthesis of allenes from vicinal dihalides nih.gov | Synthesis of allenes from vicinal dihalides nih.gov |
| Typical Substrate | Propargyl halides, 1,6-dibromo-2,4-hexadiyne nih.gov | Vicinal dihalides nih.gov |
| Reaction Environment | Often performed in aqueous solvents nih.gov | Can be conducted in aqueous solvents nih.gov |
| Key Advantage | Mild conditions, high selectivity for complex substrates nih.gov | Cost-effective and efficient for simpler allenes nih.gov |
Synthesis of Conjugated Diene Moieties (C1=C2-C3-C4=)
The conjugated diene is a fundamental structural element. Several classic and modern olefination reactions are employed for its construction, including the Horner-Wadsworth-Emmons reaction and the McMurry coupling.
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganicchemistrydata.org This method is more advantageous than the traditional Wittig reaction because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.org
The HWE reaction's stereoselectivity is generally high for (E)-alkenes, which arises from the thermodynamic stability of the intermediates leading to the trans product. wikipedia.orgorganic-chemistry.org For the synthesis of a conjugated diene system as seen in this compound, an appropriate α,β-unsaturated aldehyde or ketone could be reacted with a phosphonate ylide. The presence of electron-withdrawing groups attached to the phosphonate is crucial for the final elimination step to occur. wikipedia.org Researchers have developed specialized HWE reagents for the one-pot synthesis of polyconjugated aldehydes, further extending the utility of this reaction. researchgate.net
The McMurry coupling reaction offers a distinct approach to alkene synthesis through the reductive coupling of two carbonyl groups (aldehydes or ketones) using low-valent titanium. wikipedia.orgorganicreactions.org This method is particularly effective for synthesizing sterically hindered and tetrasubstituted alkenes that are otherwise difficult to access. organicreactions.orgslideshare.net The active titanium species is typically generated by reducing titanium(III) chloride or titanium(IV) chloride with a reducing agent like a zinc-copper couple, lithium aluminum hydride, or potassium. wikipedia.orgorganicreactions.org
The reaction proceeds in two main steps: the initial formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium species to yield the alkene. wikipedia.org While highly effective for creating carbon-carbon bonds, including in the synthesis of large macrocycles, the McMurry reaction generally lacks stereoselectivity. slideshare.netnih.gov For the purpose of forming a conjugated diene, an intramolecular McMurry coupling of a suitable diketone could be envisioned, or a mixed (crossed) coupling of two different carbonyl compounds could be employed. organicreactions.orgalfa-chemistry.com
Table 2: Key Characteristics of Diene Synthesis Methods
| Reaction | Key Reagents | Primary Product | Stereoselectivity | Key Advantages |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate carbanion, aldehyde/ketone wikipedia.org | Alkene wikipedia.org | High (E)-selectivity organic-chemistry.org | Water-soluble byproduct, reacts with ketones wikipedia.orgorganicchemistrydata.org |
| McMurry Coupling | Carbonyl compounds, low-valent titanium wikipedia.org | Alkene wikipedia.org | Generally low nih.gov | Forms sterically hindered alkenes, useful for macrocycles organicreactions.orgslideshare.net |
Integration of the Phenyl Substituent via Carbon-Carbon Bond Formation
Attaching the terminal phenyl group to the polyene backbone is a critical step that can be accomplished through various carbon-carbon bond-forming strategies, most notably palladium-catalyzed cross-coupling reactions and directed arylation.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org Reactions such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are ideal for this purpose. nobelprize.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.org
To synthesize this compound, one could envision coupling a phenylboronic acid (for a Suzuki reaction) or a phenylzinc halide (for a Negishi reaction) with a halo-substituted hexa-1,4,5-triene. A key advantage of these palladium-catalyzed methods is their remarkable tolerance for a wide range of functional groups, allowing for their application late in a synthetic sequence. nobelprize.orgnih.gov The development of sophisticated ligands and air-stable precatalysts has made these reactions more reliable and simpler to perform under mild conditions. nih.gov
An increasingly important alternative to traditional cross-coupling is direct C-H arylation. This methodology avoids the need to pre-functionalize the substrate (e.g., converting a C-H bond to a C-Halogen or C-Metal bond), thus offering a more atom-economical and efficient pathway. acs.org
Directed arylation often employs a directing group on the substrate to guide the metal catalyst to a specific C-H bond. For instance, methods have been developed for the palladium-catalyzed arylation of arenes containing directing groups such as amides and amines. acs.org Another approach is radical arylation, where arenediazonium salts can serve as the aryl source for functionalizing phenols and phenyl ethers with high regioselectivity. nih.gov In the context of synthesizing the target molecule, a terminal C-H bond on the triene chain could potentially be targeted for direct arylation with a phenyl source, streamlining the synthetic process.
Stereoselective and Regioselective Synthesis of this compound
The creation of this compound, a molecule featuring a conjugated diene system linked to a vinylallene, necessitates sophisticated synthetic approaches to ensure the desired stereochemical and regiochemical outcomes. The key challenges lie in the controlled formation of the C1=C2 and C3=C4 double bonds with specific (E/Z) geometry and the establishment of the axial chirality of the C4=C5=C6 allene.
Control over Double Bond Geometry
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the construction of conjugated polyenes with high stereoselectivity. nih.gov For instance, a sequence involving a Heck reaction followed by a Suzuki-Miyaura coupling has been successfully employed for the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes. nih.gov This approach allows for the stepwise construction of the triene system, with control over the geometry of each newly formed double bond.
Another strategy involves the 1,4-palladium migration/Heck sequence, which has been shown to produce trisubstituted 1,3,5-trienes with high stereoselectivity. rsc.org This method is particularly relevant as it can introduce substitution patterns that mimic those in the target molecule. The stereochemical outcome of these reactions is often influenced by the choice of catalyst, ligands, and reaction conditions.
Olefination reactions, such as the Wittig and Julia-Kocienski reactions, also provide pathways to conjugated dienes and trienes. organic-chemistry.orgorganic-chemistry.org The Schlosser modification of the Wittig reaction, for example, can be used to control the geometry of the resulting double bond. organic-chemistry.org Similarly, the Julia-Kocienski olefination offers good E-selectivity in the formation of disubstituted alkenes. organic-chemistry.org
The following table summarizes representative methods for the stereoselective synthesis of conjugated trienes, which could be applied to the synthesis of the backbone of this compound.
| Reaction Type | Catalyst/Reagents | Key Features | Typical Stereoselectivity |
| Heck/Suzuki-Miyaura Sequence | Pd Catalyst, Ligands | Stepwise construction, good control | High E-selectivity |
| 1,4-Palladium Migration/Heck | Pd Catalyst, Base | Forms trisubstituted trienes | Highly stereoselective |
| Julia-Kocienski Olefination | Phenyltetrazolyl Sulfones | Good for E-alkene synthesis | High trans-selectivity |
Asymmetric Synthesis of the Allene Chirality
The allene moiety in this compound introduces an element of axial chirality, the control of which is a significant synthetic challenge. The asymmetric synthesis of allenes has been a subject of intense research, with several effective methods emerging.
A prominent strategy involves the use of chiral catalysts in reactions of propargylic precursors. For instance, copper-catalyzed asymmetric allylic alkylation (AAA) of propargylic esters with organoaluminum reagents can generate chiral allenes with high enantioselectivity. The choice of chiral ligand is critical in determining the stereochemical outcome.
Nickel-catalyzed reductive coupling reactions have also been developed for the regioselective synthesis of aryl-substituted allenes. nih.gov These methods can be rendered asymmetric through the use of chiral ligands, providing a direct route to enantioenriched phenyl-substituted allenes.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric allene synthesis. Chiral phosphoric acids have been shown to catalyze the enantioselective formation of tetrasubstituted allenes from racemic propargylic alcohols. nih.gov
A potential route to chiral this compound could involve the coupling of a stereodefined 1-phenyl-1,3-diene unit with a chiral allene precursor. Alternatively, a chiral propargylic precursor bearing the phenyl-diene moiety could undergo an asymmetric transformation to install the allene.
Below is a table outlining selected methods for the asymmetric synthesis of allenes, adaptable for creating the chiral center in this compound.
| Reaction Type | Catalyst/Reagents | Key Features | Typical Enantioselectivity (ee) |
| Copper-Catalyzed AAA | Cu Catalyst, Chiral Ligand, Organoaluminum | Forms chiral allenes from propargylic esters | High ee |
| Nickel-Catalyzed Reductive Coupling | Ni Catalyst, Chiral Ligand, Aryl Halide | Regioselective synthesis of arylallenes | Potentially high ee |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid, Racemic Propargylic Alcohol | Organocatalytic, forms tetrasubstituted allenes | High ee |
Advanced Spectroscopic Elucidation of Hexa 1,4,5 Trien 1 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For (Hexa-1,4,5-trien-1-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
Proton and Carbon-13 NMR for Connectivity and Hybridization State Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, olefinic, and allenic protons. The protons on the phenyl group are expected to appear in the range of δ 7.2-7.5 ppm. The olefinic protons of the conjugated diene system would likely resonate between δ 5.0 and 7.0 ppm, with the exact chemical shifts and coupling constants being influenced by their specific geometric arrangement (E/Z isomerism) and conjugation with the phenyl ring. The terminal protons of the allene (B1206475) group are anticipated to be in the region of δ 4.5-5.5 ppm, while the proton at the C5 position, being part of both the diene and allene, would show a characteristic shift influenced by both functionalities. DFT calculations on similar conjugated triene systems suggest that in-plane and out-of-plane conformations can significantly affect proton chemical shifts. mdpi.com
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides crucial information about the hybridization of the carbon atoms. The sp² hybridized carbons of the phenyl ring are expected to have signals in the aromatic region of δ 120-140 ppm. libretexts.org The sp² carbons of the conjugated diene will also fall within this region, with conjugation causing shifts in their resonance frequencies. libretexts.org A key feature of the ¹³C NMR spectrum will be the signal for the central sp-hybridized carbon of the allene group (C5), which is expected to appear at a very downfield position, typically around δ 200 ppm. researchgate.net The terminal sp² carbons of the allene (C4 and C6) would resonate at a more upfield position, generally between δ 75 and 95 ppm. stenutz.eu The specific chemical shifts for the carbons in this compound can be estimated using substituent chemical shift (SCS) parameters for phenyl, alkene, and alkyne groups. stenutz.eu
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hybridization |
| Phenyl-H | 7.2 - 7.5 | - | sp² |
| Phenyl-C | - | 125 - 140 | sp² |
| C1-H | 6.0 - 7.0 | - | sp² |
| C1 | - | 120 - 140 | sp² |
| C2-H | 5.5 - 6.5 | - | sp² |
| C2 | - | 120 - 140 | sp² |
| C3-H | 5.5 - 6.5 | - | sp² |
| C3 | - | 120 - 140 | sp² |
| C4-H | 5.0 - 6.0 | - | sp² |
| C4 | - | 75 - 95 | sp² |
| C5 | - | ~200 | sp |
| C6-H₂ | 4.5 - 5.5 | - | sp² |
| C6 | - | 75 - 95 | sp² |
2D NMR Techniques for Structural Confirmation
To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. This would allow for the tracing of the proton network through the hexa-1,4,5-triene chain and within the phenyl ring, confirming the proposed bonding arrangement.
HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons. This experiment would be crucial for assigning the ¹³C signals based on the already assigned ¹H signals, confirming which protons are attached to which carbon atoms.
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides correlations between protons and carbons that are two or three bonds away. This would be particularly useful in identifying the quaternary carbons (like the substituted phenyl carbon and C5 of the allene) and confirming the connectivity between the phenyl ring, the diene, and the allene moieties.
Variable Temperature NMR for Conformational Dynamics and Rotational Barriers
The single bonds within the this compound molecule allow for rotational freedom, potentially leading to different stable conformations. Variable Temperature (VT) NMR studies could provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it might be possible to observe the coalescence or sharpening of signals, which can be analyzed to determine the energy barriers for rotation around the single bonds. This would be particularly interesting for the bond connecting the phenyl group to the triene chain and the C2-C3 single bond within the diene.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing characteristic fingerprints of the functional groups present.
Characteristic Vibrational Modes of Allene and Conjugated Diene Linkages
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the allene and conjugated diene systems.
Allene Stretch: The most characteristic vibration of the allene group is the asymmetric C=C=C stretching mode, which typically appears as a strong, sharp band in the IR spectrum in the region of 1950-1980 cm⁻¹. nist.gov The symmetric stretch is often weak in the IR but strong in the Raman spectrum.
Conjugated Diene Stretches: The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1650 cm⁻¹ region. dummies.comyoutube.com Conjugation lowers the frequency of the C=C stretch compared to an isolated double bond. youtube.com The spectrum may show multiple bands in this region due to the symmetric and asymmetric stretching of the two double bonds.
C-H Stretches: The sp² C-H stretching vibrations of the olefinic and aromatic protons will be observed above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. spectroscopyonline.com
Analysis of Aromatic Ring Deformations
The presence of the phenyl group will give rise to several characteristic bands in the vibrational spectra.
Aromatic C=C Stretches: The in-plane C=C stretching vibrations of the benzene (B151609) ring typically appear as a pair of bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. dummies.com
Aromatic C-H Bending: The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a monosubstituted benzene, strong absorptions are expected in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions. spectroscopyonline.com
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic/Olefinic C-H Stretch | 3010 - 3100 | Medium |
| Allene Asymmetric C=C=C Stretch | 1950 - 1980 | Strong, Sharp |
| Conjugated Diene C=C Stretch | 1600 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | ~1600, 1450-1500 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Analysis of π-Electronic Transitions and Conjugation Length Effects
The primary chromophore in this compound is the styryl system (C₆H₅–CH=CH–). The π-electrons in the benzene ring are in conjugation with the π-bond of the adjacent vinyl group. This extension of the conjugated system, when compared to benzene, results in a bathochromic (red) shift of the principal absorption bands.
Benzene Bands : Benzene itself typically displays a weak E2-band around 204 nm and a very weak, vibrationally-structured B-band around 255 nm. shimadzu.com
Styrene-like Absorption : In this compound, the conjugation between the phenyl ring and the C1=C2 double bond leads to a significant increase in the molar absorptivity (ε) and a shift of the main absorption band to a longer wavelength (λmax), expected to be around 250-260 nm. This strong absorption is characteristic of a π → π* transition within the conjugated system. shimadzu.comdntb.gov.ua
Conjugation Length Effect : The key structural feature of this compound is the sp³-hybridized carbon at the C3 position (the methylene (B1212753) bridge). This carbon atom effectively isolates the styryl chromophore from the allene group (–CH=C=CH₂). Consequently, the conjugation does not extend over the entire six-carbon chain. The UV-Vis spectrum is therefore not representative of a fully conjugated phenylhexatriene system, which would absorb at much longer wavelengths (typically >300 nm). nih.gov The absorption is governed by the shorter conjugated styryl unit.
Allenic Absorption : The terminal allene group is an independent chromophore. Allenes are known to have weak UV absorptions, with π → π* transitions typically occurring in the vacuum UV region or as a weak shoulder around 220-230 nm. This absorption would likely be masked by the much stronger absorption of the styryl moiety.
The expected UV-Vis absorption data for the chromophores present in the molecule are summarized in the table below.
| Chromophore System | Typical λmax (nm) | Type of Transition | Expected Molar Absorptivity (ε) |
| Benzene | ~255 | π → π* (B-band) | Low (~200) |
| Styrene (C₆H₅–CH=CH–) | ~250 - 260 | π → π | High (~12,000 - 15,000) |
| Allene (–CH=C=CH₂) | ~225 | π → π | Low to Medium |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for deducing its structure from the fragmentation patterns observed upon ionization.
The molecular formula of this compound is C₁₂H₁₂, which corresponds to a monoisotopic mass of approximately 156.0939 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) and then undergo a series of fragmentation reactions. The fragmentation will be dictated by the stability of the resulting carbocations and neutral losses.
Molecular Ion (M⁺˙) : A prominent molecular ion peak at m/z 156 is expected due to the stability conferred by the aromatic ring.
Benzylic Cleavage : The most favored fragmentation pathway for many alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage), as it leads to the formation of a highly stable benzyl (B1604629) or tropylium (B1234903) cation. thieme-connect.de For this compound, cleavage of the C2-C3 bond would result in the loss of a C₄H₅ radical (•CH₂–CH=C=CH₂) and the formation of the styryl cation [C₆H₅CH=CH]⁺ at m/z 103.
Tropylium Ion Formation : An alternative and very common fragmentation involves the loss of an alkyl radical to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would occur via cleavage of the C1-C(phenyl) bond, though rearrangement followed by loss of a C₅H₅ radical is more probable and a characteristic fragmentation for compounds with a side chain of three or more carbons. thieme-connect.de
Phenyl Cation : The presence of a phenyl group is often indicated by the phenyl cation (C₆H₅⁺) at m/z 77, formed by the loss of the entire side chain. Further fragmentation of this ion can lead to a peak at m/z 51. nih.gov
A table of predicted principal mass spectral fragments is provided below.
| m/z Value | Proposed Fragment Ion | Formula | Probable Neutral Loss |
| 156 | Molecular Ion | [C₁₂H₁₂]⁺˙ | - |
| 103 | Styryl cation | [C₈H₇]⁺ | •C₄H₅ |
| 91 | Tropylium ion | [C₇H₇]⁺ | •C₅H₅ |
| 77 | Phenyl cation | [C₆H₅]⁺ | •C₆H₇ |
| 51 | Cyclobutadienyl cation | [C₄H₃]⁺ | C₂H₂ (from C₆H₅⁺) |
Chemical Reactivity and Mechanistic Investigations of Hexa 1,4,5 Trien 1 Yl Benzene
Reactions at the Allene (B1206475) Functionality (C4=C5=C6)
The allene group is a cumulated diene with two orthogonal π-bonds. msu.edu This unique electronic and geometric structure allows for a variety of reactions, including electrophilic additions, cycloadditions, and metal-catalyzed transformations.
Allenes undergo electrophilic addition reactions, and the regioselectivity of these additions can be complex. msu.edu The attack of an electrophile (E⁺) on the allene system of (Hexa-1,4,5-trien-1-yl)benzene can occur at either a terminal carbon (C4 or C6) or the central carbon (C5).
Protonation at the central sp-hybridized carbon (C5) is a common pathway for many allenes, leading to the formation of a stabilized vinyl cation. However, protonation at a terminal carbon can generate an allylic cation. In the case of this compound, protonation at C6 would yield an allylic cation that is further stabilized by conjugation with the adjacent diene system, making it a potentially favorable intermediate. The subsequent attack by a nucleophile (Nu⁻) would lead to a conjugated triene product.
Table 1: Potential Products from Electrophilic Addition to the Allene Moiety
| Site of Initial Attack | Intermediate | Potential Final Product |
|---|---|---|
| C5 | Vinyl Cation at C4/C6 | (E/Z)-1-phenyl-5-nu-hexa-1,3,5-triene |
| C6 | Conjugated Allylic Cation | (E/Z)-1-phenyl-6-nu-hexa-1,3,5-triene |
Studies on the hydrogenation of phenyl-substituted allenes with diimide have shown that the reaction rate and pathway are influenced by the substitution pattern, indicating a high sensitivity to electronic and steric effects. acs.org
The double bonds of an allene can participate in cycloaddition reactions. One of the π-bonds can act as a dienophile in a Diels-Alder reaction. msu.edu For instance, reaction with a suitable diene would involve one of the allene's double bonds to form a six-membered ring with a vinyl substituent.
Furthermore, allenes are known to undergo [2+2] cycloadditions, either through dimerization or with other alkenes. Research on the polymerization of phenylallene has noted the formation of an unusual 1,3-disubstituted cyclobutane (B1203170) side-product during reactions at elevated temperatures, which contrasts with the more common 1,2-disubstituted rings typically formed from allene cycloadditions. nih.gov This suggests that this compound could potentially dimerize or react with other dienophiles to yield complex cycloadducts.
Transition metals are widely used to catalyze reactions of allenes, enabling a range of selective transformations. organic-chemistry.org Catalysts based on palladium, nickel, iron, and other metals can activate the allene moiety for various coupling and functionalization reactions. nih.govresearchgate.netbeilstein-journals.org For example, palladium-catalyzed reactions could facilitate C-O or C-N bond formation at the allene carbons if suitable coupling partners are present. beilstein-journals.org Titanium-catalyzed hydroamination of terminal alkynes is a known transformation, and analogous reactivity could be expected with the allene group. organic-chemistry.org Iron(II) pre-catalysts have also been shown to be effective in allene functionalization reactions beyond polymerization. nih.gov
The polymerization of allene derivatives, particularly phenylallene, has been a subject of significant research. These studies provide a strong basis for predicting the polymerization behavior of this compound. Vanadium and iron complexes have been identified as highly effective catalysts for the polymerization of phenylallene. nih.govrsc.org
Vanadium-based catalysts, when activated by a co-catalyst like triisobutylaluminum (B85569) (AlⁱBu₃), exhibit remarkable 2,3-selectivity (>99%), leading to polymers with the phenyl-substituted double bond in the main chain and an exocyclic methylene (B1212753) group at each unit. rsc.org This process can produce high molecular weight polymers (up to 740 kDa). rsc.org Similarly, an iron(II) β-diketiminate pre-catalyst can polymerize phenylallene to generate high molecular weight polymers (up to 152 kDa) with 2,3-substitution. nih.gov
Table 2: Catalyst Systems for Phenylallene Polymerization
| Catalyst System | Co-catalyst / Additive | Selectivity | Polymer MW (kDa) | Source |
|---|---|---|---|---|
| Vanadium complexes with bulky ligands | AlⁱBu₃ | >99% (2,3-selective) | up to 740 | rsc.org |
| Iron(II) β-diketiminate | Pinacolborane (HBpin) | 2,3-substituted | up to 152 | nih.gov |
These findings suggest that this compound could undergo controlled polymerization at the allene functionality to yield novel polymers with conjugated diene side chains.
Reactions of the Conjugated Diene System (C1=C2-C3=C4=)
The 1-phenyl-1,3-butadiene (B73350) substructure of the molecule is a classic conjugated diene, known for its characteristic electrophilic addition reactions that result in a mixture of products. chemistrysteps.com
Electrophilic addition of reagents like hydrogen halides (HX) to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org For this compound, the conjugated diene system is C1=C2-C3=C4. Protonation can occur at C1 or C3. Protonation at C1 is favored as it produces a secondary allylic carbocation, which is stabilized by resonance delocalizing the positive charge between C2 and C4. libretexts.orgchemistrynotmystery.com
The nucleophile (X⁻) can then attack either of these electron-deficient carbons, leading to two major products:
1,2-Adduct: The nucleophile attacks at C2.
1,4-Adduct: The nucleophile attacks at C4.
The ratio of these products is often dependent on the reaction temperature. mnstate.educhemistrysteps.com
Kinetic Control: At lower temperatures, the 1,2-adduct is typically the major product. This is often attributed to the proximity of the nucleophile to C2 after the initial protonation, leading to a lower activation energy for this pathway. chemistrynotmystery.commnstate.edu
Thermodynamic Control: At higher temperatures, the reaction is reversible, and the more stable product, the 1,4-adduct, predominates. The increased stability of the 1,4-product is due to the more highly substituted internal double bond that is formed. chemistrynotmystery.com
Table 3: Predicted Products of HBr Addition to the Conjugated Diene System
| Addition Type | Product Name | Structure | Control |
|---|---|---|---|
| 1,2-Addition | 2-Bromo-(hexa-1,4,5-trien-1-yl)benzene | C₆H₅-CH(Br)-CH=CH-C=CH₂ | Kinetic |
The presence of the phenyl group at C1 and the allene at C4 introduces additional electronic factors that could influence the stability of the carbocation intermediates and the resulting product ratios. youtube.com
Diels-Alder and Related Cycloaddition Reactions
The conjugated diene portion of the 1-phenyl-1,3,5-hexatriene system can readily participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this process, the hexatriene acts as the four-pi-electron component (the diene), reacting with a two-pi-electron component (the dienophile) to form a substituted cyclohexene (B86901) ring. mnstate.edu For the reaction to occur, the diene must adopt an s-cis conformation.
The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. mnstate.eduyoutube.com The phenyl group on the hexatriene, acting as an electron-donating group, influences the electronic properties and, consequently, the reactivity of the diene system. The reaction typically proceeds under thermal conditions, with high-boiling solvents like xylene sometimes used to achieve the necessary temperatures. mnstate.edu In some cases, high pressure (e.g., 10 kbar) can be employed to facilitate the reaction, even at room temperature. nih.gov
A range of dienophiles can be used to generate diverse cyclic structures. The reaction of 1-phenyl-1,3,5-hexatriene's cyclohexadiene product with powerful dienophiles like 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) and tetracyanoethylene (B109619) (TCNE) yields the corresponding [4+2] cycloadducts in good yields. nih.gov
| Dienophile | Electron-Withdrawing Group(s) | Expected Product Type |
| Maleic Anhydride | -C(O)OC(O)- | Fused Bicyclic Anhydride |
| Tetracyanoethylene (TCNE) | -CN (x4) | Substituted Cyclohexene with Cyanogroups |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | -CO2Me (x2) | Substituted Cyclohexadiene |
| N-Phenylmaleimide | -C(O)N(Ph)C(O)- | Fused Bicyclic Imide |
Electrocyclization Reactions
As a conjugated 1,3,5-hexatriene (B1211904), the molecule undergoes a thermally induced 6π-electrocyclization to form a 1,3-cyclohexadiene (B119728) derivative. researchgate.netnumberanalytics.com This pericyclic reaction is a concerted process governed by orbital symmetry rules, where one π bond is broken, the other π bonds shift, and a new σ bond is formed, resulting in a cyclic product. numberanalytics.com
For a 6π system under thermal conditions, the ring closure proceeds through a disrotatory mechanism, where the terminal p-orbitals twist in opposite directions. aklectures.com This stereospecificity dictates the geometry of the resulting cyclohexadiene. The presence of substituents, such as the phenyl group, can significantly influence the activation energy of the reaction. researchgate.netnih.gov Theoretical studies have shown that donor and acceptor groups can lower the activation barrier, allowing the electrocyclization to proceed smoothly. nih.gov In some systems, this cyclization occurs readily upon heating to temperatures around 200-215 °C. nih.gov
| Reaction Type | Conditions | Mechanism | Product |
| 6π Electrocyclization | Thermal (Heat) | Disrotatory Ring Closure | 1-Phenyl-1,3-cyclohexadiene |
| 6π Electrocyclization | Photochemical (hν) | Conrotatory Ring Closure | trans-1-Phenyl-1,3-cyclohexadiene |
Interactions and Competition between Reaction Centers
The dual reactivity of 1-phenyl-1,3,5-hexatriene allows for both electrocyclization and cycloaddition, leading to potential competition or sequential (domino) reactions. The outcome is often dictated by the reaction conditions and the nature of the reactants involved.
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
Chemoselectivity: A key example of chemoselectivity is observed in the reaction with different dienophiles. With highly reactive dienophiles like 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD), 1,3,5-hexatrienes can react at ambient temperature to give a formal [4+2] cycloadduct across the triene system without prior electrocyclization. nih.gov In contrast, with dienophiles like TCNE, the reaction pathway often involves a domino process where the hexatriene first undergoes a 6π-electrocyclization upon heating, and the resulting cyclohexadiene intermediate then participates in a Diels-Alder reaction. nih.gov
Regioselectivity: When an unsymmetrical diene like 1-phenyl-1,3,5-hexatriene reacts with an unsymmetrical dienophile, the question of regioselectivity arises, as two different constitutional isomers can be formed. masterorganicchemistry.com The regiochemical outcome is governed by the electronic distribution in the reactants, which can be rationalized by examining the resonance structures. chemistrysteps.com The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com
For 1-substituted dienes, the reaction tends to favor the formation of "ortho" (1,2) and "para" (1,4) adducts, while the "meta" (1,3) product is generally a minor byproduct. masterorganicchemistry.comyoutube.com The phenyl group at the 1-position of the hexatriene system will direct the regioselectivity of the cycloaddition.
| Diene Substituent (at C1) | Dienophile Substituent | Major Product(s) | Minor Product(s) |
| Phenyl (Electron Donating) | -CHO (Electron Withdrawing) | "Ortho" and "Para" regioisomers | "Meta" regioisomer |
| Phenyl (Electron Donating) | -CO2R (Electron Withdrawing) | "Ortho" and "Para" regioisomers | "Meta" regioisomer |
Stereoselectivity in Complex Reaction Pathways
Electrocyclization: As dictated by the Woodward-Hoffmann rules, the thermal 6π-electrocyclization of 1-phenyl-1,3,5-hexatriene is a disrotatory process. aklectures.com This ensures a specific and predictable stereochemical outcome. If the termini of the triene were chiral, this would lead to the formation of a specific cis- or trans-disubstituted cyclohexadiene.
Diels-Alder Reaction: The Diels-Alder reaction is also highly stereoselective. The reaction is a syn addition with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. Furthermore, when bicyclic systems are formed, there is often a preference for the endo product over the exo product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the substituent on the dienophile and the developing pi system in the transition state.
| Reaction | Stereochemical Principle | Predicted Outcome for 1-Phenyl-1,3,5-hexatriene |
| Thermal 6π Electrocyclization | Disrotatory Ring Closure | Formation of a specific cyclohexadiene isomer. |
| Diels-Alder with a cyclic dienophile | Endo Rule | The endo cycloadduct is the major product. |
Rearrangement Processes
Prototropic Rearrangements
Prototropic rearrangements in polyene systems often occur via sigmatropic rearrangements, which involve the migration of a sigma-bonded group across a pi-electron system in a concerted, pericyclic fashion. uh.edu For 1-phenyl-1,3,5-hexatriene, thermal nih.govyoutube.com and nih.govchemistrysteps.com sigmatropic hydrogen shifts are plausible rearrangement pathways.
A nih.govyoutube.com-sigmatropic hydrogen shift is a thermally allowed, suprafacial process involving three electron pairs (two π and one σ). libretexts.org In this process, a hydrogen atom could migrate from one terminus of a five-carbon pi-system within the hexatriene to the other. For instance, a hydrogen could shift from the C5 position to the C1 position, leading to an isomeric triene. Such shifts are known to occur rapidly in systems like 5-methyl-1,3-cyclopentadiene at room temperature. libretexts.org
A nih.govchemistrysteps.com-sigmatropic hydrogen shift is also a possibility in a hexatriene system. According to orbital symmetry rules, this rearrangement should proceed in an antarafacial manner under thermal conditions, involving a Mobius topology transition state. uh.edu This type of shift is famously observed in the vitamin D synthesis pathway. uh.edu While geometrically more constrained, such a rearrangement in 1-phenyl-1,3,5-hexatriene would lead to a different constitutional isomer. These rearrangements represent potential side reactions or isomerization pathways under the thermal conditions often used for electrocyclization or Diels-Alder reactions.
Thermal Isomerizations and Cyclizations
Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the thermal isomerizations and cyclizations of this compound. Consequently, no detailed mechanistic investigations, research findings, or data tables for this particular compound can be provided at this time.
The study of thermal reactions of unsaturated systems, such as allenes and polyenes, is a significant area of chemical research. These reactions can lead to a variety of isomeric products through complex pericyclic and radical pathways. The specific outcomes of such reactions, including the structures of the products and the mechanisms of their formation, are highly dependent on the precise structure of the starting material, including the substitution pattern and the stereochemistry.
While the thermal behavior of related compounds, such as other phenyl-substituted allenes or hexatrienes, has been investigated, the strict focus of this article on this compound prevents the inclusion of such analogous data. Further experimental and theoretical studies are required to elucidate the thermal reactivity of this specific compound.
Theoretical and Computational Chemistry Studies of Hexa 1,4,5 Trien 1 Yl Benzene
Electronic Structure and Bonding Analysis
The electronic structure of (Hexa-1,4,5-trien-1-yl)benzene is characterized by a complex interplay of localized and delocalized electrons arising from its unique combination of a phenyl ring, a conjugated diene, and an allene (B1206475) moiety.
Hybridization States and Bond Orders within the Allene and Polyene Chain
The carbon backbone of this compound displays a variety of hybridization states, which dictates the molecule's geometry and bonding characteristics. The central carbon of the allene group (C5) is sp-hybridized, forming two pi bonds with its neighbors. This sp-hybridization enforces a linear geometry for the C4-C5-C6 fragment. The terminal allene carbon (C6) and the adjacent carbon (C4) are sp²-hybridized. wikipedia.orgyoutube.com
The carbons of the conjugated diene segment (C1, C2, C3, C4) and the phenyl ring are all sp²-hybridized, which is characteristic of alkenes and aromatic systems. This sp² hybridization results in a planar geometry for the conjugated diene and the phenyl ring, promoting the overlap of p-orbitals.
The bond orders within the chain are expected to deviate from integer values due to electron delocalization. The C=C double bonds in the polyene segment will have bond orders less than two, while the C-C single bond will have a bond order greater than one. This is a hallmark of conjugated systems where pi-electron density is shared across multiple bonds.
| Atom | Hybridization State |
|---|---|
| C1-C4 | sp² |
| C5 | sp |
| C6 | sp² |
| Phenyl C | sp² |
Detailed π-Conjugation Mapping and Delocalization Patterns
The π-system of this compound is extensive, involving the phenyl ring, the diene, and one of the pi bonds of the allene. The p-orbitals of the sp²-hybridized carbons of the phenyl ring and the C1-C4 diene segment overlap to form a continuous conjugated system. youtube.comyoutube.com This allows for the delocalization of π-electrons across this entire portion of the molecule.
The allene moiety introduces a unique feature to the conjugation. The two π-bonds of the allene are orthogonal to each other. One of these π-bonds, specifically the one between C4 and C5, can align with the p-orbitals of the conjugated diene system. This extends the π-conjugation from the phenyl ring through the diene to the central carbon of the allene. The second π-bond of the allene, between C5 and C6, is perpendicular to the first and is therefore electronically isolated from the main conjugated system.
This results in a delocalization pattern where electron density is shared from the phenyl ring to the central carbon of the allene, influencing the molecule's electronic properties and reactivity. The extent of this delocalization can be quantified through computational methods by examining molecular orbitals and electron density distributions. youtube.com
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for obtaining detailed quantitative information about the geometric and electronic properties of molecules like this compound.
Density Functional Theory (DFT) Applications for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. For conjugated systems like polyenes, DFT methods, particularly those including gradient corrections, have been shown to provide reliable results for geometries and energies. researchgate.netacs.org Functionals such as B3LYP are commonly employed for such calculations.
A DFT optimization of this compound would provide precise values for bond lengths, bond angles, and dihedral angles. These calculations would likely confirm the alternating pattern of bond lengths in the polyene chain, with C=C bonds being longer and C-C bonds being shorter than in non-conjugated systems, a direct consequence of π-electron delocalization. researchgate.net The calculated ground state energy would provide a measure of the molecule's thermodynamic stability.
| Parameter | Expected Value |
|---|---|
| C=C (polyene) Bond Length | ~1.35 - 1.37 Å |
| C-C (polyene) Bond Length | ~1.44 - 1.46 Å |
| C=C (allene) Bond Length | ~1.31 Å |
| C(phenyl)-C(chain) Bond Length | ~1.48 Å |
| C-C-C (polyene) Bond Angle | ~120° |
| C=C=C (allene) Bond Angle | ~180° |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even higher accuracy in electronic structure determination, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These methods are particularly valuable for obtaining highly accurate energies and for studying excited states. acs.orgnih.gov
High-level ab initio calculations could be used to refine the ground state geometry and to calculate excited state energies, which are important for understanding the molecule's spectroscopic properties. Comparing the results from different levels of theory (DFT vs. ab initio) can provide a deeper understanding of the role of electron correlation in determining the properties of this complex conjugated system. ubc.ca
Molecular Orbital Theory (e.g., Frontier Molecular Orbital Theory for Reactivity Prediction)
The reactivity of this compound is fundamentally governed by the distribution and energy of its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.
For a conjugated system like the hexatriene backbone, the p-orbitals of the six sp2-hybridized carbon atoms combine to form six pi (π) molecular orbitals of increasing energy. chadsprep.com Three of these are bonding orbitals (ψ₁, ψ₂, ψ₃) and three are anti-bonding orbitals (ψ₄, ψ₅, ψ₆*). chadsprep.com The six π-electrons of the hexatriene moiety would occupy the three bonding molecular orbitals in the ground state. chadsprep.com
The presence of the phenyl group introduces further conjugation, which is expected to influence the energy levels of these molecular orbitals. The phenyl group itself has a set of π molecular orbitals. The interaction between the π-systems of the phenyl ring and the hexatriene chain leads to a more extended conjugated system. This extension of conjugation typically raises the energy of the HOMO and lowers the energy of the LUMO, thereby decreasing the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies higher reactivity.
The HOMO of this compound is anticipated to be delocalized across the entire conjugated system, with significant electron density at the terminal carbons of the triene chain and on the phenyl ring. The LUMO is also expected to be delocalized over the molecule. The specific energies of these orbitals dictate the molecule's behavior in chemical reactions. For instance, in a reaction with an electron-deficient species, the site of attack would be predicted to occur at the atom with the largest coefficient in the HOMO. Conversely, in a reaction with an electron-rich species, the reaction would likely occur at the atom with the largest coefficient in the LUMO.
To provide a quantitative example, computational studies on related styryl compounds, which also feature a phenyl group conjugated with a double bond, have been performed. For instance, DFT calculations on 2-styrylquinoline (B1231325) show a HOMO-LUMO gap of approximately 3.8 eV. nih.gov While not identical, this provides a reasonable estimate for the energy gap in a conjugated phenyl-polyene system.
Table 1: Frontier Molecular Orbital Data for a Representative Analog (1,3,5-Hexatriene) (Note: Data for unsubstituted 1,3,5-hexatriene (B1211904) is used here to illustrate the fundamental molecular orbitals of the triene moiety. The presence of a phenyl group would alter these values.)
| Molecular Orbital | Energy (Arbitrary Units) | Number of Nodes |
| ψ₆* (LUMO+2) | High | 5 |
| ψ₅* (LUMO+1) | ↑ | 4 |
| ψ₄ (LUMO)* | Energy | 3 |
| ψ₃ (HOMO) | ↓ | 2 |
| ψ₂ (HOMO-1) | 1 | |
| ψ₁ (HOMO-2) | Low | 0 |
Reaction Mechanism Elucidation via Computational Methods
To understand the electrocyclization of a this compound analog, computational methods can be used to locate the transition state (TS) structure for the ring-closure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis involves following the potential energy surface downhill from the transition state in both the forward and reverse directions. This allows for the confirmation that the located transition state indeed connects the reactant (the open-chain triene) and the product (the cyclic diene). The IRC path provides a detailed picture of the geometric changes that occur during the reaction.
For the electrocyclization of (Z)-hexa-1,3,5-triene, computational studies have successfully located the transition state and performed IRC analyses to confirm the reaction pathway. nih.gov The geometry of the transition state would show the terminal carbons of the triene moiety beginning to form a sigma (σ) bond, with the bond lengths being intermediate between a full bond and no bond.
Computational studies on the electrocyclization of (Z)-hexa-1,3,5-triene using high-level ab initio and DFT methods have provided detailed energetic data. These calculations have shown good agreement with experimental values, demonstrating the predictive power of these computational approaches. nih.gov
Table 2: Calculated Energetics for the Electrocyclization of (Z)-Hexa-1,3,5-triene (Representative Analog)
| Parameter | B3LYP (kcal/mol) | MP4SDTQ (kcal/mol) | QCISD(T) (kcal/mol) |
| Activation Energy (Ea) | 30.11 | 30.30 | 32.23 |
| Reaction Enthalpy (ΔH) | -12.21 | -16.27 | -15.59 |
Data sourced from a theoretical study on the electrocyclization of (Z)-hexa-1,3,5-triene. nih.gov
These results indicate that the reaction has a significant activation barrier and is exothermic. nih.gov The presence of a phenyl substituent on the hexatriene chain would likely influence these energetics due to steric and electronic effects, which could be precisely quantified through similar computational studies on this compound itself.
Computational Prediction of Spectroscopic Signatures
Computational methods are also widely used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict UV-Vis absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra.
For this compound, the extended π-conjugation is expected to result in strong absorption in the UV-Vis region. TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. These calculations would involve determining the energies of the electronic excited states. The primary absorption would likely correspond to a π → π* transition from the HOMO to the LUMO.
Computational studies on other phenyl-substituted polyenes, such as 1,6-diphenyl-1,3,5-hexatriene, have shown that computational methods can successfully model their fluorescence and absorption spectra. nih.gov Similarly, the IR spectrum of this compound could be predicted by calculating its vibrational modes. This would show characteristic peaks for C-H stretches of the aromatic ring and the triene chain, C=C stretching vibrations of the double bonds, and various bending modes.
Table 3: Predicted Spectroscopic Data for a Hypothetical Phenyl-Substituted Polyene (Note: This table is illustrative and based on general expectations for such molecules, as specific data for this compound is not available.)
| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Motion/Transition |
| UV-Vis Spectroscopy | λmax ≈ 300-350 nm | π → π* (HOMO → LUMO) |
| Infrared Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic and Vinylic C-H stretch |
| ~1650-1600 cm⁻¹ | C=C stretch (alkene and aromatic) | |
| ~990-910 cm⁻¹ | C-H out-of-plane bend (vinylic) | |
| ~770-730 cm⁻¹ | C-H out-of-plane bend (monosubstituted benzene) |
Potential Applications and Future Research Directions in Materials and Supramolecular Chemistry
Exploration as Building Blocks for Advanced Carbon-Rich Architectures
The unsaturated nature of (Hexa-1,4,5-trien-1-yl)benzene makes it an intriguing precursor for the synthesis of complex carbon-rich structures. Allenes and cumulenes, which are compounds with consecutive double bonds, are known to be valuable in creating diverse carbon materials. researchgate.netresearchgate.net The reactivity of the allene (B1206475) functional group, in particular, can be harnessed for polymerization and cyclization reactions, leading to the formation of novel polymers and macrocycles.
Future research could focus on the controlled polymerization of this compound and its derivatives. Vanadium complexes, for instance, have been shown to effectively polymerize phenylallene with high selectivity, yielding high molecular weight polymers. rsc.orgrsc.org Similar catalytic systems could potentially be adapted for this more complex triene structure. Furthermore, the presence of multiple double bonds offers pathways to cross-linked materials and three-dimensional acetylenic scaffolds. researchgate.net The thermal or photochemical treatment of such precursors could lead to the formation of unique carbon nanostructures.
Investigation in Molecular Electronics and Optoelectronic Devices
Conjugated organic molecules are the cornerstone of molecular electronics and optoelectronics. The extended π-system of this compound suggests its potential for charge transport and light-emitting applications. The electronic and optical properties of such systems are highly tunable through chemical modification. For example, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly alter the HOMO-LUMO gap and, consequently, the absorption and emission characteristics of the molecule. nih.govosti.gov
The allene component introduces a unique structural and electronic feature. Allene-containing carotenoids have been studied for their distinct absorption and vibrational properties, indicating that the allene group can effectively extend the conjugated system. nih.gov Theoretical and experimental studies on phenyl-substituted ethenyl systems have demonstrated that substituent effects can be used to modulate properties like dipole moment, hyperpolarizability, and optical band gap, which are crucial for applications in nonlinear optics and electronic devices. nih.govresearchgate.net Investigating the photophysical properties of this compound would be a critical first step in evaluating its suitability for these advanced applications.
Role in the Development of Chiral Materials and Catalysts
A key feature of appropriately substituted allenes is their axial chirality. masterorganicchemistry.commsu.edu If the terminal carbon of the allene in this compound bears two different substituents, the molecule becomes chiral. Chiral allenes are of significant interest as ligands in asymmetric catalysis and as building blocks for chiral materials. acs.orgnih.govrsc.org
The development of catalytic methods for the asymmetric synthesis of chiral allenes has been an active area of research. rsc.orgacs.orgnih.gov Chiral allene-containing phosphines have been successfully used as ligands in rhodium-catalyzed asymmetric additions, demonstrating their potential in creating enantiomerically pure products. nih.gov The synthesis of an enantiomerically pure form of this compound could open doors to its use in chiral recognition, as a chiral dopant in liquid crystals, or as a monomer for the synthesis of stereoregular polymers with unique chiroptical properties.
Integration into Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The structure of this compound offers several features that could be exploited in the design of self-assembling systems. The phenyl group can participate in π-π stacking interactions, a common motif in the self-assembly of aromatic molecules.
Furthermore, the linear and rigid nature of the allene component could act as a directional element in the formation of ordered structures. By introducing appropriate functional groups onto the phenyl ring or the triene chain, such as hydrogen bonding moieties or metal-coordinating ligands, it would be possible to guide the self-assembly process to form specific supramolecular structures like wires, sheets, or porous networks. The unique shape and electronic properties of this molecule could lead to assemblies with interesting host-guest chemistry or stimuli-responsive behavior.
Exploration of Bio-Inspired Conjugated Systems (if applicable, without reference to specific biological activity or safety)
Nature provides a vast library of complex molecules that can inspire the design of novel functional materials. Allenic structures are found in a number of natural products, such as the carotenoids fucoxanthin (B1674175) and peridinin. nih.govwikipedia.org These molecules exhibit unique light-harvesting and photoprotective functions, derived in part from their allene-containing conjugated systems.
Studying synthetic analogues like this compound could provide insights into the structure-property relationships of these bio-inspired systems. The combination of the allene with a conjugated triene and a phenyl ring creates a chromophore that could be investigated for its energy transfer and excited-state dynamics. While not directly mimicking a biological system, the principles learned from such studies could inform the design of new light-harvesting materials or molecular switches.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (hexa-1,4,5-trien-1-yl)benzene, and how can reaction efficiency be validated?
- Methodological Answer : The Horner–Wadsworth–Emmons (HWE) reaction and McMurry coupling are established methods for constructing conjugated triene systems, as demonstrated in the synthesis of structurally similar trienylbenzene derivatives . For validation, use - and -NMR to confirm regioisomeric purity and UV-Vis spectroscopy to assess conjugation integrity. Cross-reference synthetic spectral data with computational predictions (e.g., DFT) to resolve discrepancies between synthetic and natural analogs .
Q. Which spectroscopic techniques are critical for characterizing the electronic structure of this compound?
- Methodological Answer : UV-Vis spectroscopy is essential for analyzing conjugation length and electronic transitions, as demonstrated in studies of hexa-1,3-diene derivatives . Pair this with NMR to resolve regiochemical assignments. For advanced structural validation, employ time-dependent DFT (TD-DFT) calculations using hybrid functionals (e.g., B3LYP) to simulate UV-Vis spectra and compare with experimental data .
Q. How can density functional theory (DFT) be applied to predict the stability and electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP, which incorporate exact exchange to improve thermochemical accuracy, as shown in studies on conjugated systems . Optimize geometry at the 6-31G(d) basis set level and calculate HOMO-LUMO gaps to assess reactivity. For correlation-energy corrections, integrate the Colle-Salvetti formula to refine electron density predictions .
Q. What strategies optimize literature searches for rare compounds like this compound?
- Methodological Answer : Utilize specialized databases (e.g., SciFinder, Reaxys) with advanced filters for structural motifs (e.g., "hexatrienylbenzene") and reaction pathways. Cross-reference patents and synthetic procedures from journals focusing on organic synthesis. Note that commercial platforms like chem960.com are unreliable per user guidelines .
Advanced Research Questions
Q. How can contradictions in spectral data between synthetic and naturally derived trienylbenzene analogs be resolved?
- Methodological Answer : Discrepancies in -NMR chemical shifts often arise from regiochemical differences or solvent effects. Perform 2D NMR (COSY, NOESY) to confirm connectivity. For UV-Vis mismatches, recalibrate TD-DFT calculations using solvent-adjusted parameters or higher-level functionals (e.g., CAM-B3LYP) to account for charge-transfer states .
Q. What experimental and computational approaches improve yield in McMurry coupling for trienylbenzene synthesis?
- Methodological Answer : Optimize reaction conditions by varying titanium chloride/ligand ratios and reducing agents (e.g., Zn vs. LiAlH). Monitor intermediates via in situ IR spectroscopy. Computational microkinetic modeling (e.g., using Gaussian-Nudged Elastic Band) can identify rate-limiting steps and guide catalyst selection .
Q. How does exact exchange in DFT functionals influence electron density predictions in conjugated trienes?
- Methodological Answer : Becke’s 1993 study demonstrated that exact exchange terms reduce errors in atomization energies and ionization potentials for conjugated systems by ~2.4 kcal/mol . For this compound, apply range-separated functionals (e.g., ωB97X-D) to better model long-range electron correlation in extended π-systems .
Q. What role does conjugation length play in the photophysical properties of this compound, and how can this be quantified experimentally?
- Methodological Answer : Conjugation length directly correlates with bathochromic shifts in UV-Vis spectra. Compare λmax values of this compound with shorter analogs (e.g., hexa-1,3-diene). Use the Woodward-Fieser rules to estimate π→π* transitions and validate with TD-DFT simulations .
Q. How do solvent effects and substituent groups influence the electronic properties of trienylbenzene derivatives?
- Methodological Answer : Solvent polarity alters HOMO-LUMO gaps via dielectric screening. Use the polarizable continuum model (PCM) in DFT calculations to simulate solvent effects. Experimentally, measure redox potentials (cyclic voltammetry) in solvents of varying polarity (e.g., hexane vs. DMSO) to quantify stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
